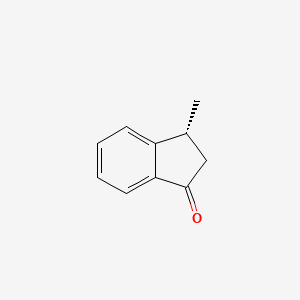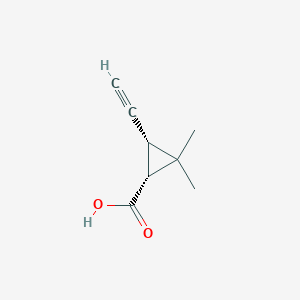
(1R,3R)-3-Ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid
概要
説明
(1R,3R)-3-Ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by the presence of an ethynyl group and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-Ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common approach is the reaction of 2,2-dimethylcyclopropanecarboxylic acid with ethynylating agents under controlled conditions to introduce the ethynyl group. The reaction conditions often involve the use of strong bases and solvents like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
(1R,3R)-3-Ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol or further to an alkane.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium amide (NaNH2) or organolithium compounds.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclopropane derivatives.
科学的研究の応用
Chemistry
In chemistry, (1R,3R)-3-Ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of cyclopropane derivatives on biological systems. Its structural features make it a candidate for investigating enzyme interactions and metabolic pathways.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the ethynyl group can impart unique pharmacological activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer synthesis and material science.
作用機序
The mechanism of action of (1R,3R)-3-Ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (1R,3R)-3-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid
- (1R,3R)-3-Chloro-2,2-dimethylcyclopropane-1-carboxylic acid
- (1R,3R)-3-Methyl-2,2-dimethylcyclopropane-1-carboxylic acid
Uniqueness
Compared to similar compounds, (1R,3R)-3-Ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid is unique due to the presence of the ethynyl group. This group imparts distinct reactivity and potential for forming complex molecular interactions, making it a valuable compound for various research applications.
特性
IUPAC Name |
(1R,3R)-3-ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-4-5-6(7(9)10)8(5,2)3/h1,5-6H,2-3H3,(H,9,10)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTBFVBNNTVVDY-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C#C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)O)C#C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663684 | |
| Record name | (1R,3R)-3-Ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77723-74-1 | |
| Record name | (1R,3R)-3-Ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{1-HYDROXY-2,9A,11A-TRIMETHYL-7-OXO-1H,2H,3H,3AH,3BH,4H,5H,5AH,6H,7H,8H,9H,9AH,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL}-2-OXOETHYL ACETATE](/img/structure/B1660424.png)
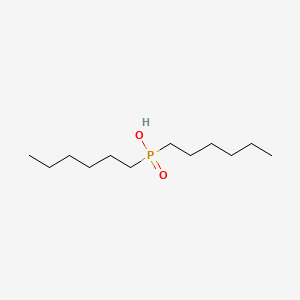

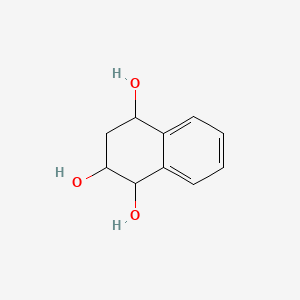
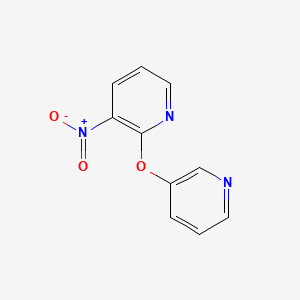
![Ethyl 2-{2-[(cyclohexylamino)carbonyl]anilino}-2-oxoacetate](/img/structure/B1660436.png)
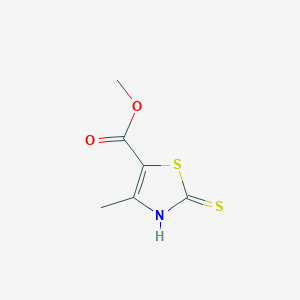
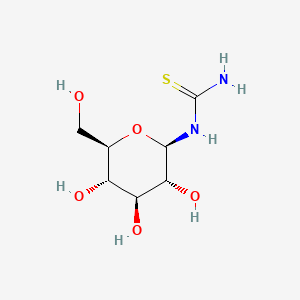
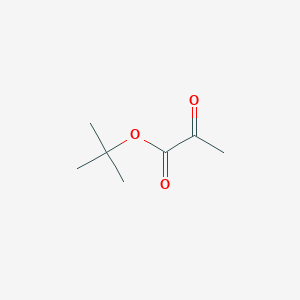
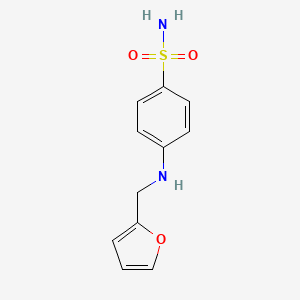
![2-[2-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1660444.png)
![Benzenamine, N,N-dimethyl-4-[2-(1-oxido-2-pyridinyl)diazenyl]-](/img/structure/B1660445.png)
